molecular formula C18H16N2O2S B3000249 2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 318513-41-6

2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B3000249
CAS No.: 318513-41-6
M. Wt: 324.4
InChI Key: ZNTGWGUWVZPMCF-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A significant application of derivatives of 2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is in anticancer research. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and exhibited moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antidiabetic Agents

These compounds are also explored in the search for antidiabetic agents. A study identified 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297) as a potential drug for treating diabetes mellitus (Nomura et al., 1999).

Antimicrobial Activity

Several derivatives exhibit antimicrobial properties. For example, certain N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed potent antimicrobial activity against various bacterial and fungal strains, outperforming reference drugs in some cases (Bikobo et al., 2017).

Heparanase Inhibition

N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, including derivatives of the compound , have been identified as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation (Xu et al., 2006).

Antifungal Agents

The derivatives of this compound have shown potential as antifungal agents. For example, some newly synthesized 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides were evaluated for antifungal activity (Narayana et al., 2004).

Adenosine Receptor Affinity

Benzamide and furamide linked to thiazole derivatives, including the compound , have been found crucial for high affinity to adenosine receptors, indicating potential in neuromodulation (Inamdar et al., 2013).

Properties

IUPAC Name

2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-16(13-8-4-3-5-9-13)19-18(23-12)20-17(21)14-10-6-7-11-15(14)22-2/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTGWGUWVZPMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.